![molecular formula C36H56N2O2 B386333 N-[4'-(dodecanoylamino)[1,1'-biphenyl]-4-yl]dodecanamide](/img/structure/B386333.png)
N-[4'-(dodecanoylamino)[1,1'-biphenyl]-4-yl]dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide is a synthetic organic compound characterized by its biphenyl structure with dodecanoylamino groups attached to both ends
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Dodecanoylamino Groups: The dodecanoylamino groups are introduced through an amidation reaction. This involves reacting the biphenyl core with dodecanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting their integrity. Additionally, it may interact with proteins and enzymes, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{[4-(Dodecanoylamino)phenyl]sulfonyl}phenyl)dodecanamide
- N-(4-{[4-(Dodecanoylamino)phenyl]carbamoyl}phenyl)dodecanamide
Uniqueness
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide is unique due to its biphenyl core structure, which provides rigidity and stability. The presence of dodecanoylamino groups enhances its amphiphilic properties, making it suitable for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C36H56N2O2 |
|---|---|
Peso molecular |
548.8g/mol |
Nombre IUPAC |
N-[4-[4-(dodecanoylamino)phenyl]phenyl]dodecanamide |
InChI |
InChI=1S/C36H56N2O2/c1-3-5-7-9-11-13-15-17-19-21-35(39)37-33-27-23-31(24-28-33)32-25-29-34(30-26-32)38-36(40)22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22H2,1-2H3,(H,37,39)(H,38,40) |
Clave InChI |
DYBGWWUOEICDFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Chlorophenyl)-1-cyclopropyl-2-propenylidene]malononitrile](/img/structure/B386250.png)
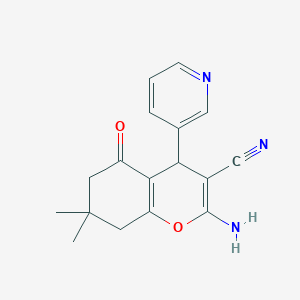
![Methyl 4-[2-(acetylamino)ethoxy]benzoate](/img/structure/B386253.png)
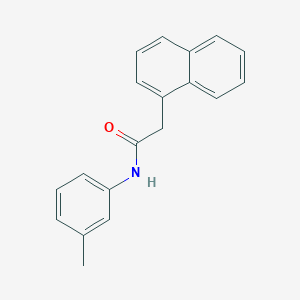

![N-{4-[(cyclohexylcarbonyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B386259.png)
![2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B386261.png)
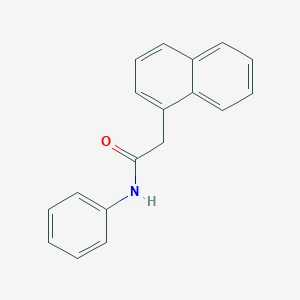
![N-(4-{4-[(cyclopropylcarbonyl)amino]phenoxy}phenyl)cyclopropanecarboxamide](/img/structure/B386266.png)
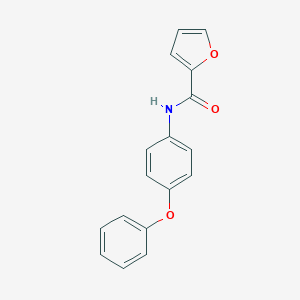
![N-[2-(3,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B386268.png)

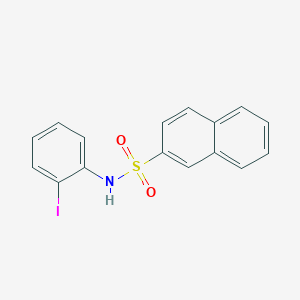
![2-chloro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B386274.png)
